![molecular formula C19H22N4 B2913000 N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-44-9](/img/structure/B2913000.png)
N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are nitrogen-containing heterocyclic compounds . These compounds have received significant attention due to their diverse biological potential . They are considered as bioisosteres with purines, and many derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-amino-pyrazole derivatives with various other compounds . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Applications De Recherche Scientifique
Synthesis and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine is recognized for its broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, CNS agents, and CRF1 antagonists, among others. The structure-activity relationship (SAR) studies of this scaffold have gained significant attention, leading to the development of many lead compounds for various disease targets. There's substantial potential for medicinal chemists to further exploit this privileged scaffold in developing potential drug candidates. The review by Cherukupalli et al. (2017) provides an overview of the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives, extensively revealing significant biological properties alongside SAR studies, marking a significant contribution to drug discovery (Cherukupalli et al., 2017).
Chemical Synthesis and Catalysis
Another aspect of pyrazolo[1,5-a]pyrimidine and related compounds is their application in chemical synthesis and catalysis. The review by Parmar et al. (2023) discusses the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, highlighting the use of organocatalysts, metal catalysts, and nanocatalysts. This work underscores the scaffold's versatility in synthetic applications and its potential in developing lead molecules for various pharmacological targets (Parmar et al., 2023).
Optoelectronic Materials
The functionalization of quinazolines and pyrimidines, including pyrazolo[1,5-a]pyrimidine derivatives, plays a crucial role in the development of optoelectronic materials. Compounds incorporating the quinazoline or pyrimidine ring have shown potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review by Lipunova et al. (2018) reports on luminescent small molecules and chelate compounds with quinazoline or pyrimidine scaffolds, highlighting their applications related to photo- and electroluminescence. This demonstrates the scaffold's value in creating novel optoelectronic materials, which is an area of growing interest within the field of materials science (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
The primary target of N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, especially in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It also induces significant alterations in cell cycle progression and apoptosis within HCT cells .
Propriétés
IUPAC Name |
N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-13-7-9-15(10-8-13)17-12-20-23-18(11-14(2)21-19(17)23)22-16-5-3-4-6-16/h7-12,16,22H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOYSSADIHDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
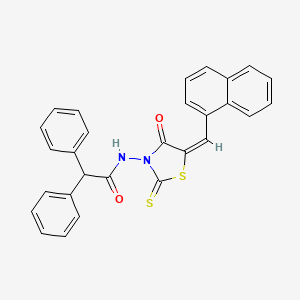

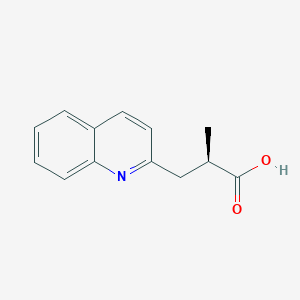
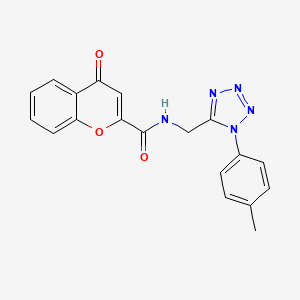
![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)
![4-amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2912928.png)
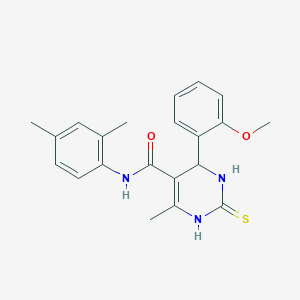
![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2912930.png)


![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)prop-2-en-1-one](/img/structure/B2912937.png)
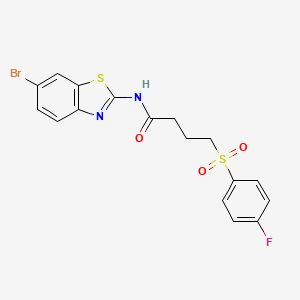
![5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2912939.png)

